molecular formula C10H6BrNO3 B12359476 6-bromo-2-oxo-6H-quinoline-4-carboxylic acid

6-bromo-2-oxo-6H-quinoline-4-carboxylic acid

Cat. No.: B12359476
M. Wt: 268.06 g/mol
InChI Key: MZRJWWQQMPHUII-UHFFFAOYSA-N
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Description

6-Bromo-2-oxo-6H-quinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H6BrNO3. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-6H-quinoline-4-carboxylic acid typically involves the bromination of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-oxo-6H-quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

6-Bromo-2-oxo-6H-quinoline-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-6H-quinoline-4-carboxylic acid is largely dependent on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the quinoline ring play crucial roles in its interaction with molecular targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-oxo-6H-quinoline-4-carboxylic acid
  • 6-Fluoro-2-oxo-6H-quinoline-4-carboxylic acid
  • 6-Iodo-2-oxo-6H-quinoline-4-carboxylic acid

Uniqueness

6-Bromo-2-oxo-6H-quinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can enhance the compound’s efficacy in certain applications .

Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

6-bromo-2-oxo-6H-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-5H,(H,14,15)

InChI Key

MZRJWWQQMPHUII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C=C(C2=CC1Br)C(=O)O

Origin of Product

United States

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